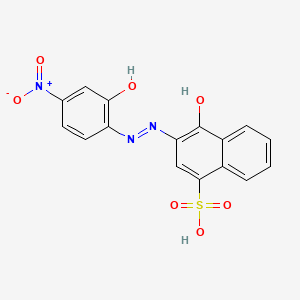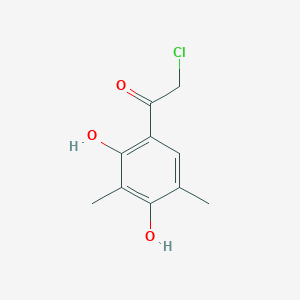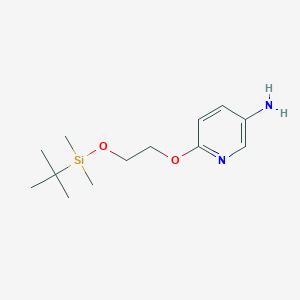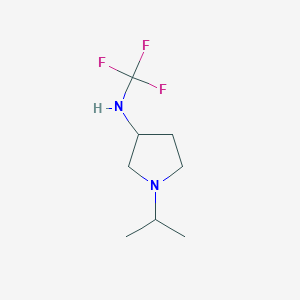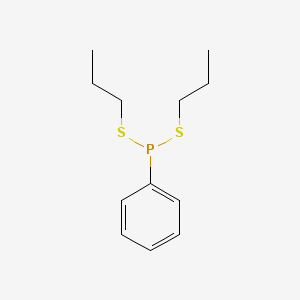![molecular formula C8H7N3 B13963112 5H-pyrimido[5,4-b]azepine CAS No. 51059-03-1](/img/structure/B13963112.png)
5H-pyrimido[5,4-b]azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-pyrimido[5,4-b]azepine is a heterocyclic compound that features a fused ring system combining pyrimidine and azepine structures. This compound is of significant interest due to its potential biological and medicinal applications, as well as its unique chemical properties .
Métodos De Preparación
The synthesis of 5H-pyrimido[5,4-b]azepine typically involves multi-step processes. One common method starts with the reaction of 4-chloro-6,11-dimethyl-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepine with various reagents. The compound can be synthesized in two steps and characterized by techniques such as 1H and 13C NMR spectroscopy and high-resolution mass spectrometry . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
5H-pyrimido[5,4-b]azepine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenation or alkylation, leading to the formation of derivatives with different functional groups . Major products from these reactions include various substituted pyrimidoazepines, which can exhibit different biological activities.
Aplicaciones Científicas De Investigación
Chemistry: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for their interactions with biological macromolecules and potential as enzyme inhibitors.
Medicine: Explored for their anti-inflammatory, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 5H-pyrimido[5,4-b]azepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparación Con Compuestos Similares
5H-pyrimido[5,4-b]azepine can be compared with other similar compounds, such as 4-chloro-6,11-dimethyl-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepine and its derivatives. These compounds share a similar fused ring structure but differ in their substituents, which can significantly affect their chemical and biological properties . The unique aspects of this compound include its specific ring fusion and the potential for diverse chemical modifications, making it a versatile scaffold for drug development and other applications.
Propiedades
Número CAS |
51059-03-1 |
|---|---|
Fórmula molecular |
C8H7N3 |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
5H-pyrimido[5,4-b]azepine |
InChI |
InChI=1S/C8H7N3/c1-2-4-10-8-5-9-6-11-7(8)3-1/h1-6,10H |
Clave InChI |
DQGCNIVDCDKADB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=NC=C2NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


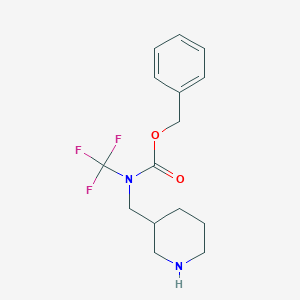
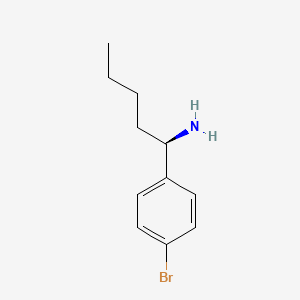
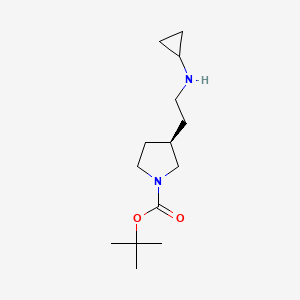
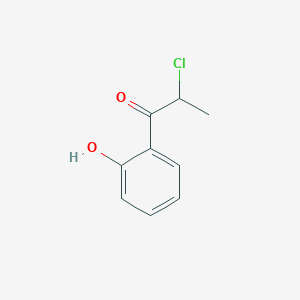
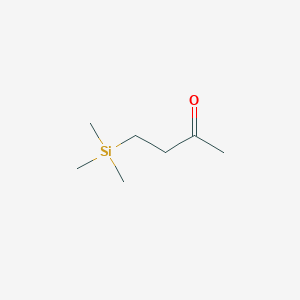
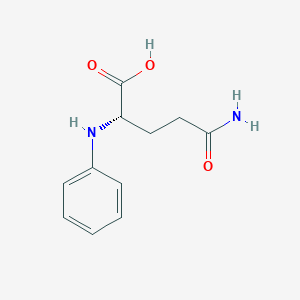
![Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B13963081.png)

